molecular formula C16H15N3O3 B5755004 3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B5755004
M. Wt: 297.31 g/mol
InChI Key: CRVGXSOZRDYRNQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and an oxazole ring

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-13-6-4-11(5-7-13)14-9-15(22-19-14)16(20)18-12-3-2-8-17-10-12/h2-8,10,15H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVGXSOZRDYRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between an α-haloketone and a nitrile in the presence of a base can lead to the formation of the oxazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with an appropriate nucleophile.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine derivative with a boronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products with different functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(pyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-(pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • 3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its specific substitution pattern and the presence of both methoxyphenyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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